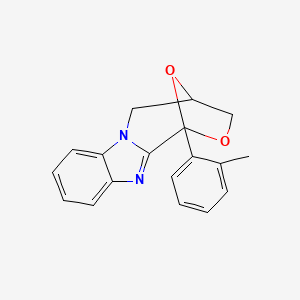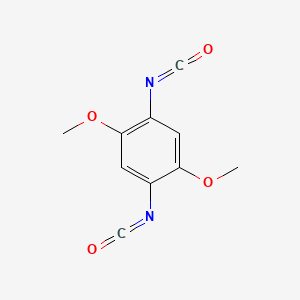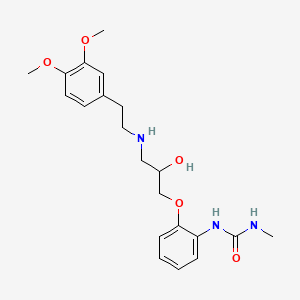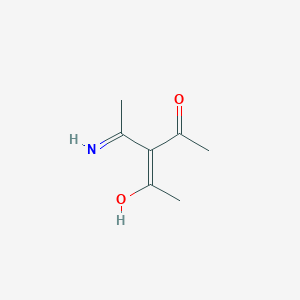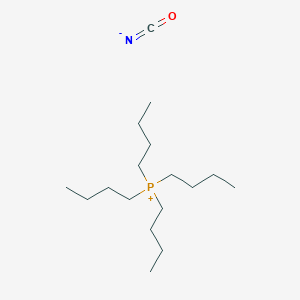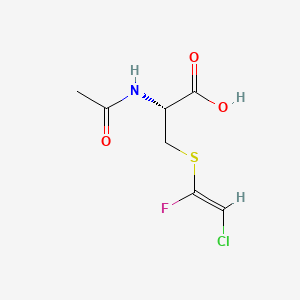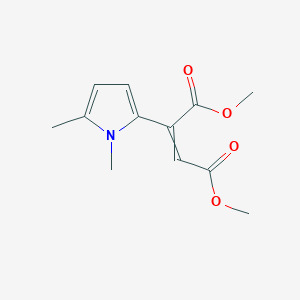![molecular formula C10H14O3 B14444834 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione CAS No. 76946-39-9](/img/structure/B14444834.png)
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.219 g/mol This compound is characterized by its bicyclic structure, which includes an oxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,6-trimethyl-1,3-dioxane-4,8-dione with a suitable reagent to induce cyclization and form the desired bicyclic structure . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is typically optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions can occur at specific positions on the bicyclic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted derivatives with different functional groups.
科学的研究の応用
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1,5,5-Trimethyl-4-oxabicyclo[4.2.0]octane-3,7-dione
- 3,8,8-Trimethylbicyclo[2.2.2]octane-2,6-dione
- 8,8-Dimethylbicyclo[2.2.2]octane-2,6-dione
Uniqueness
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione stands out due to its specific substitution pattern and the presence of an oxabicyclo ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
76946-39-9 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
2,2,6-trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)8-6(11)4-10(8,3)5-7(12)13-9/h8H,4-5H2,1-3H3 |
InChIキー |
JQAPKMLXUTUMEB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C(=O)CC2(CC(=O)O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




